ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural features include:
- Position 3: 4-Fluorophenyl substituent, contributing electron-withdrawing effects and influencing steric interactions.
- Position 5: 2-(4-Methoxyphenyl)acetamido group, which may modulate hydrogen-bonding capacity and lipophilicity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial targeting.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-10-17(32-2)11-5-14)20(18)23(30)28(27-21)16-8-6-15(25)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWNJRIXMWVEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Methoxyphenylacetamido Group: This step involves the acylation of the intermediate compound with a methoxyphenylacetic acid derivative, typically in the presence of a coupling agent like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound can serve as a probe to investigate biochemical mechanisms and interactions.
Industrial Applications: Its chemical properties may be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituent variations. Below is a detailed comparison:
Structural Analog with Modified Aromatic Substituent
Compound: Ethyl 5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate () .
- Core: Identical thieno[3,4-d]pyridazine backbone.
- Key Differences :
- Position 3 : 4-(Trifluoromethyl)phenyl replaces 4-fluorophenyl.
- Impact :
- Lipophilicity : Increased logP due to the trifluoromethyl group, likely enhancing membrane permeability but reducing aqueous solubility.
- Steric Bulk : The larger substituent may hinder interactions in sterically sensitive binding pockets.
Heterocyclic Core Variant
Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () .
- Core: Pyrazolo[3,4-d]pyrimidine instead of thieno[3,4-d]pyridazine.
- Key Features :
- Substituents : Fluorophenyl and methoxycarbonylthiophene groups.
- Physical Data : Melting point = 227–230°C; molecular mass = 560.2 g/mol (M++1).
- Impact: Bioactivity: Pyrazolopyrimidines are common in kinase inhibitors (e.g., antineoplastic agents), whereas thienopyridazines may target different enzymes or receptors. Solubility: The chromen-4-one moiety introduces rigidity and may reduce solubility compared to the thienopyridazine core.
Research Implications and Limitations
- Substituent Effects : The trifluoromethyl group in ’s compound may improve metabolic stability but requires empirical validation .
- Core Flexibility: Thienopyridazines offer synthetic versatility compared to pyrazolopyrimidines, which are often constrained by patent landscapes .
- Data Gaps : Specific biological data (e.g., IC50, solubility) for the target compound are absent in the evidence, necessitating further experimental studies.
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its structural versatility and biological significance.
Chemical Structure and Properties
- Molecular Formula : C27H20FN3O5S
- Molecular Weight : 517.53 g/mol
- IUPAC Name : this compound
The compound's structure includes functional groups that may contribute to its biological activity, including a fluorophenyl group and an acetamido moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cell proliferation. Initial studies suggest potential allosteric modulation of receptors involved in these pathways, though detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against several viruses, including HIV and HSV. The specific antiviral efficacy of this compound requires further investigation.
- Anticancer Potential : The thieno[3,4-d]pyridazine scaffold has shown promise in anticancer research. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of thieno[3,4-d]pyridazine derivatives, researchers found that these compounds inhibited the growth of various cancer cell lines. For instance, a derivative similar to ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
Case Study: Antiviral Efficacy
Another study focused on the antiviral efficacy of thieno[3,4-d]pyridazine derivatives against HIV showed promising results. The compound exhibited an EC50 value significantly lower than that of established antiviral agents like ribavirin, indicating its potential as a lead compound for further development in antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
